molecular formula C8H15NOS2 B3423799 Lipoamide CAS No. 3206-73-3

Lipoamide

Cat. No.: B3423799
CAS No.: 3206-73-3
M. Wt: 205.3 g/mol
InChI Key: FCCDDURTIIUXBY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Thioctamide plays a significant role in biochemical reactions, particularly in the context of liver injury. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes in the liver, which metabolize thioctamide into reactive metabolites. These metabolites can bind to cellular macromolecules, leading to oxidative stress and cellular damage. Additionally, thioctamide affects the levels of enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are markers of liver injury .

Cellular Effects

Thioctamide has profound effects on various types of cells and cellular processes. In hepatocytes, it induces oxidative stress, leading to cell death and liver fibrosis. Thioctamide influences cell signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell survival. It also affects gene expression by upregulating pro-inflammatory cytokines and downregulating antioxidant genes. Furthermore, thioctamide disrupts cellular metabolism by impairing mitochondrial function and increasing the production of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of thioctamide involves its metabolism by cytochrome P450 enzymes to form reactive metabolites, such as thioacetamide-S-oxide. These metabolites can covalently bind to cellular proteins, leading to the formation of protein adducts and subsequent cellular damage. Thioctamide also inhibits the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, exacerbating oxidative stress. Additionally, it can modulate gene expression by affecting transcription factors like NF-κB, leading to increased expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thioctamide change over time. Initially, thioctamide induces acute liver injury characterized by elevated levels of liver enzymes and oxidative stress markers. Over time, repeated exposure to thioctamide can lead to chronic liver damage, including fibrosis and cirrhosis. The stability of thioctamide in laboratory conditions is relatively high, but its metabolites can degrade rapidly, necessitating careful handling and storage. Long-term studies have shown that thioctamide can cause persistent alterations in cellular function, including sustained oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of thioctamide vary with different dosages in animal models. At low doses, thioctamide induces mild liver injury with minimal cellular damage. At higher doses, it causes severe liver damage, characterized by extensive necrosis, fibrosis, and inflammation. Threshold effects have been observed, where a certain dose is required to elicit significant liver injury. High doses of thioctamide can also lead to toxic effects, including renal damage and bone injury, as observed in some studies .

Metabolic Pathways

Thioctamide is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form thioacetamide-S-oxide, which is further converted to reactive metabolites. These metabolites can interact with various enzymes and cofactors, leading to alterations in metabolic flux and metabolite levels. Thioctamide also affects the levels of key metabolic intermediates, such as glutathione, which plays a crucial role in detoxifying reactive oxygen species .

Transport and Distribution

Thioctamide is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. In the liver, thioctamide is primarily taken up by hepatocytes, where it undergoes metabolism and exerts its toxic effects. The distribution of thioctamide and its metabolites can vary depending on the dose and duration of exposure .

Subcellular Localization

The subcellular localization of thioctamide is primarily in the cytoplasm and mitochondria of hepatocytes. It can also localize to other organelles, such as the endoplasmic reticulum, where it can affect protein folding and induce stress responses. Thioctamide’s activity and function can be influenced by its localization, with mitochondrial localization being particularly important for its effects on cellular metabolism and oxidative stress. Post-translational modifications, such as phosphorylation, can also affect thioctamide’s targeting and activity within cells .

Chemical Reactions Analysis

Types of Reactions: Lipoamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-(dithiolan-3-yl)pentanamide
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InChI

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDDURTIIUXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS2
Source PubChem
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DSSTOX Substance ID

DTXSID2046541
Record name DL-Lipoamide
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Molecular Weight

205.3 g/mol
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Physical Description

Yellow solid; [Alfa Aesar MSDS], Solid
Record name Lipoamide
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Record name Lipoamide
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CAS No.

940-69-2, 3206-73-3
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Record name Thioctamide
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Record name DL-Lipoamide
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Record name 5-(1,2-dithiolan-3-yl)valeramide
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Record name Lipoamide
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Melting Point

126.0 - 129.0 °C
Record name Lipoamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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